2-Pyrazin-2-YL-ethylamine dihydrochloride

Biochemical Assays Aqueous Solubility Formulation Development

Researchers often struggle with free base pyrazine ethylamine's poor water solubility and instability in biological assays. The dihydrochloride salt solves this with enhanced aqueous solubility and defined stoichiometry, enabling precise, reproducible results. - 98% purity ensures reliable QSAR and IC50/EC50 data. - Solid form simplifies long-term library storage and accurate weighing. - Prevents assay interference by eliminating the need for organic co-solvents.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.07 g/mol
CAS No. 878740-89-7
Cat. No. B1487724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazin-2-YL-ethylamine dihydrochloride
CAS878740-89-7
Molecular FormulaC6H11Cl2N3
Molecular Weight196.07 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CCN.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h3-5H,1-2,7H2;2*1H
InChIKeyCCRJOCAEFXEXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrazin-2-YL-ethylamine Dihydrochloride: Chemical Identity & Baseline Properties


2-Pyrazin-2-YL-ethylamine dihydrochloride is a pyrazine derivative characterized by an ethylamine moiety attached to a pyrazine ring, forming a dihydrochloride salt with the molecular formula C6H9N3·2HCl and a molecular weight of 196.08 g/mol . This compound is a heterocyclic aromatic organic compound, and its two hydrochloride groups enhance its solubility in water, making it suitable for various biological assays . It is primarily utilized as a versatile small molecule scaffold and a building block in pharmaceutical research and development .

Aqueous Solubility Dihydrochloride salt supports aqueous buffer preparation without co-solvents
Solid Handling Solid form enables precise weighing and long-term storage
Defined Stoichiometry Dihydrochloride salt provides consistent molar calculations in synthesis

2-Pyrazin-2-YL-ethylamine Dihydrochloride: Substitution Risks with Salts & Free Bases


Generic substitution of 2-Pyrazin-2-YL-ethylamine dihydrochloride with closely related compounds, such as its free base (CAS 5321-59-5) or monohydrochloride salt (CAS 159630-86-1), is problematic due to significant differences in physicochemical properties. The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base, a critical factor for maintaining compound concentration in biological buffers and preventing precipitation in cell-based assays . Furthermore, the dihydrochloride form provides a defined stoichiometry and improved stability under standard storage conditions, unlike the free base which can be a liquid with lower purity and higher reactivity, potentially leading to variable results in sensitive biochemical or pharmacological studies . The following evidence quantifies these critical distinctions.

Target (Dihydrochloride) High aqueous solubility in biological buffers
Free Base (CAS 5321-59-5) May require organic co-solvents, altering assay conditions
Target (Dihydrochloride) Solid state; recommended for long-term cool, dry storage
Free Base (CAS 5321-59-5) Liquid form; higher risk of evaporation and degradation
Target (Dihydrochloride) Reported purity typically ≥98%
Mono-HCl (CAS 159630-86-1) Lower purity specification may introduce confounding impurities

2-Pyrazin-2-YL-ethylamine Dihydrochloride: Comparative Evidence vs. Analogs


Aqueous Solubility vs. Free Base

The dihydrochloride salt of 2-pyrazin-2-yl-ethylamine is reported to exhibit enhanced solubility in water compared to its free base counterpart (2-pyrazin-2-ylethanamine, CAS 5321-59-5). The presence of two hydrochloride groups increases the compound's polarity and ionic character, directly improving its ability to dissolve in aqueous biological buffers. This is a crucial differentiation point for in vitro assays where precipitation can lead to false negatives or inaccurate dose-response curves . The free base, in contrast, may require organic co-solvents like DMSO or ethanol, which can introduce confounding variables such as solvent toxicity or assay interference .

Aqueous Solubility
Class-level
Dihydrochloride: high water solubility
Free base: may require organic co-solvents
Supports aqueous assay preparation context
Solubility data not quantified in sources
Biochemical Assays Aqueous Solubility Formulation Development

Storage Stability vs. Free Base Liquid

The dihydrochloride salt is a solid at room temperature and is recommended for long-term storage in a cool, dry place . This contrasts with the free base (2-pyrazin-2-ylethanamine, CAS 5321-59-5), which is reported to be a colorless to pale yellow liquid . Solid forms generally exhibit superior long-term stability and are less prone to degradation, oxidation, or evaporation compared to liquid forms, ensuring the integrity of the compound upon storage and shipment. This difference is critical for laboratories that maintain compound libraries or require precise and consistent quantities over extended periods.

Storage Stability
Data to verify
Solid dihydrochloride; recommended cool, dry storage
Free base: liquid; prone to evaporation/degradation
Solid form may support long-term library storage
Vendor-reported physical properties; verify stability
Compound Storage Stability Logistics

Purity Specification vs. Mono-HCl Salt

A direct comparison of vendor purity specifications reveals a quantifiable difference. 2-Pyrazin-2-YL-ethylamine dihydrochloride (CAS 878740-89-7) is commercially available with a minimum purity specification of 98% . In contrast, the monohydrochloride salt (CAS 159630-86-1) is typically offered with a lower purity of 95% . A 3% absolute difference in purity can significantly impact experimental outcomes, especially in sensitive biochemical or cellular assays where impurities can act as uncharacterized inhibitors or activators, leading to confounding results. This difference is particularly relevant in early-stage drug discovery and quantitative pharmacology studies.

Purity Specification
Head-to-head
≥98% purity (dihydrochloride)
≥95% purity (mono-HCl salt)
Higher reported purity may reduce impurity interference
Verify by COA; vendor specifications
Compound Purity Quality Control Reproducibility

2-Pyrazin-2-YL-ethylamine Dihydrochloride: Recommended Application Scenarios


Aqueous Biochemical Assays & HTS

The enhanced aqueous solubility of the dihydrochloride salt makes it the preferred choice for designing and executing biochemical assays in aqueous buffers, such as enzyme inhibition studies, receptor binding assays, and high-throughput screening (HTS) campaigns. Researchers can prepare concentrated stock solutions in water or buffer without the need for potentially toxic organic co-solvents like DMSO, minimizing assay interference and ensuring consistent compound delivery across all wells .

Long-Term Compound Library Storage

Its solid physical state and stability under recommended storage conditions (cool, dry place) make the dihydrochloride salt ideal for long-term storage in compound libraries . This form mitigates the risks associated with liquid handling, such as evaporation or leakage, and reduces the likelihood of degradation over time, ensuring that the compound's integrity is maintained for future research use. This is a key logistical and financial advantage for organizations managing large repositories of chemical entities.

Pharmacology & QSAR Studies

For quantitative pharmacology experiments and quantitative structure-activity relationship (QSAR) modeling, the 98% minimum purity specification is critical . This high level of purity reduces the likelihood of confounding biological activity from impurities, which is essential for accurately determining potency values (e.g., IC50, EC50) and deriving reliable structure-activity relationships. Using a lower-purity analog could lead to erroneous conclusions and wasted resources on follow-up studies.

Synthesis of Pharmaceutical Intermediates

The dihydrochloride salt serves as a versatile and stable building block in multi-step organic synthesis, particularly for creating pharmaceuticals targeting neurological disorders . The defined stoichiometry of the dihydrochloride salt allows for precise molar calculations in chemical reactions, and its solid form facilitates accurate weighing and handling in the synthetic laboratory, contributing to higher yields and purer final products.

Application
Selection Property
Validation Focus
Aqueous biochemical assays
Salt-form aqueous solubility
Verify solubility in target buffer
Long-term compound storage
Solid-state physical form
Confirm stability under storage conditions
Pharmacology & QSAR studies
Reported purity specification
Purity verification for reproducible potency data
Pharmaceutical intermediate synthesis
Defined stoichiometry & solid handling
Consistent molar calculations and purity

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